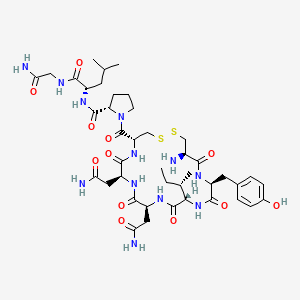
(E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
Descripción general
Descripción
BAM7 is a direct activator of Bax (EC50 = 3.3 µM) that engages the Bax trigger site and promotes the functional oligomerization of Bax. It is selective for the BH3 binding site on Bax and does not interact with BH3 binding pockets on other proteins. BAM7 induces Bax-dependent cell death in mouse embryo fibroblasts.
BAM 7 is a Bax activator (EC50 = 3.3 μM). BCL-2 family proteins are key regulators of the apoptotic pathway. Antiapoptotic members sequester the BCL-2 homology 3 (BH3) death domains of proapoptotic members such as BAX to maintain cell survival. The antiapoptotic BH3-binding groove has been successfully targeted to reactivate apoptosis in cancer.
Aplicaciones Científicas De Investigación
BAX Activation
BAM7 is a direct and selective activator of BAX, a protein involved in the regulation of programmed cell death . It competes with FITC–BIM SAHB for the BAX binding site (BH3) in a dose-dependent manner . This suggests that BAM7 could be used in research to study the mechanisms of apoptosis, particularly the role of BAX.
Plant Biology
β-Amylases (BAMs) play a key role in plant biology . They are a multigene family of glucan hydrolytic enzymes . BAM7, being a member of this family, could be used in research to understand the role of β-amylases in plant biology.
Industrial Applications
β-Amylases, including BAM7, are also important for many industrial applications, such as the malting process in the brewing and distilling industries . Therefore, BAM7 could be used in research to improve these industrial processes.
Evolutionary Studies
The β-amylase gene family, which includes BAM7, has evolved over time through gene fusions, duplications, and subfunctionalizations . Studying BAM7 could provide insights into the evolutionary history of this gene family.
Starch Metabolism
BAMs are starch hydrolases that are important for the mobilization of sugar reserves from starch . They cleave α-1,4 glycosidic bonds at the nonreducing end of glucans, releasing maltose . Therefore, BAM7 could be used in research to understand starch metabolism.
Transcription Regulation
Some BAM-like genes, including BAM7, no longer encode active enzymes or have different localizations . For instance, AtBAM7 in Arabidopsis thaliana is a nuclear transcription factor that influences shoot development . This suggests that BAM7 could be used in research to study the regulation of gene expression.
Mecanismo De Acción
Target of Action
BAM7, also known as BAX Activator Molecule 7, is a direct and selective activator of the proapoptotic protein BAX . BAX is a member of the Bcl-2 family of proteins, which play crucial roles in regulating apoptosis, or programmed cell death .
Mode of Action
BAM7 selectively binds to the BH3-binding site on BAX . This interaction triggers conformational changes in BAX, leading to its activation . The activated BAX then forms oligomers, a process that is essential for its proapoptotic activity .
Biochemical Pathways
The activation of BAX by BAM7 initiates the intrinsic pathway of apoptosis . In this pathway, activated BAX oligomers form pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol . Cytochrome c then binds to apoptotic protease activating factor 1 (Apaf-1) and procaspase-9 to form the apoptosome, which activates caspase-9 . Activated caspase-9 then cleaves and activates the executioner caspases (caspase-3, -6, and -7), which dismantle the cell, leading to apoptosis .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability .
Result of Action
The activation of BAX by BAM7 leads to the induction of apoptosis . This can result in the death of cancer cells, making BAM7 a potential therapeutic agent for cancers and other diseases driven by pathological resistance to apoptosis .
Propiedades
IUPAC Name |
4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVHADVOGFZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420906 | |
| Record name | BAM7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one | |
CAS RN |
331244-89-4 | |
| Record name | BAM7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 331244-89-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)



